Benzyl (5-bromo-2-fluorophenyl)carbamate
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Overview
Description
Benzyl (5-bromo-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11BrFNO2. It is known for its potential biological activity and applications in various fields, including chemistry, biology, and medicine . The compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to a carbamate group through a benzyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromo-2-fluorophenyl)carbamate typically involves the reaction of 5-bromo-2-fluoroaniline with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction proceeds as follows:
- Dissolve 5-bromo-2-fluoroaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives, such as 5-amino-2-fluorophenylcarbamate.
Oxidation: Formation of oxidized derivatives, such as N-oxide.
Reduction: Formation of amine derivatives, such as benzyl (5-bromo-2-fluorophenyl)amine.
Scientific Research Applications
Benzyl (5-bromo-2-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl (5-bromo-2-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of fluorine.
Benzyl (5-bromo-2-methylphenyl)carbamate: Similar structure but with a methyl group instead of fluorine.
Benzyl (5-bromo-2-nitrophenyl)carbamate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Benzyl (5-bromo-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-(5-bromo-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKONXKBWUKZPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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